molecular formula Br4H4OW B13733370 Tungsten tetrabromide monoxide CAS No. 13520-77-9

Tungsten tetrabromide monoxide

Cat. No.: B13733370
CAS No.: 13520-77-9
M. Wt: 523.49 g/mol
InChI Key: BZIYIWRMSLNLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tungsten tetrabromide monoxide is a chemical compound with the formula Br₄OW It is a tungsten-based compound where tungsten is bonded to four bromine atoms and one oxygen atom

Properties

CAS No.

13520-77-9

Molecular Formula

Br4H4OW

Molecular Weight

523.49 g/mol

IUPAC Name

oxotungsten;tetrahydrobromide

InChI

InChI=1S/4BrH.O.W/h4*1H;;

InChI Key

BZIYIWRMSLNLIL-UHFFFAOYSA-N

Canonical SMILES

O=[W].Br.Br.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tungsten tetrabromide monoxide can be synthesized through the direct reaction of tungsten powder with bromine gas under heating conditions. The chemical equation for this reaction is: [ \text{W} + 2\text{Br}_2 \rightarrow \text{WBr}_4 ]

Another method involves the bromination of tungsten oxide with hydrogen bromide to produce this compound .

Industrial Production Methods: Industrial production of this compound typically follows the direct synthesis method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Tungsten tetrabromide monoxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state compounds.

    Substitution: Bromine atoms can be substituted with other halogens or ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and chlorine.

    Reduction: Reducing agents such as hydrogen or carbon monoxide are used.

    Substitution: Halogen exchange reactions can be carried out using halogen gases or halide salts.

Major Products Formed:

    Oxidation: Higher oxidation state tungsten compounds.

    Reduction: Lower oxidation state tungsten compounds.

    Substitution: Tungsten compounds with different halogens or ligands.

Scientific Research Applications

Tungsten tetrabromide monoxide has several scientific research applications, including:

Mechanism of Action

The mechanism by which tungsten tetrabromide monoxide exerts its effects involves its interaction with molecular targets and pathways. It can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. The specific molecular targets and pathways depend on the nature of the reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

    Tungsten tetrabromide (WBr₄): Similar in structure but lacks the oxygen atom.

    Tungsten hexabromide (WBr₆): Contains six bromine atoms instead of four.

    Tungsten tetrachloride (WCl₄): Similar structure with chlorine atoms instead of bromine.

Uniqueness: Tungsten tetrabromide monoxide is unique due to the presence of the oxygen atom, which imparts different chemical properties and reactivity compared to other tungsten bromides and chlorides. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Tungsten tetrabromide monoxide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves controlled reactions between tungsten precursors (e.g., tungsten hexacarbonyl) and brominating agents under inert atmospheres. Purity is ensured through gradient sublimation or recrystallization, followed by characterization via X-ray diffraction (XRD) to confirm crystal structure and energy-dispersive X-ray spectroscopy (EDS) for elemental composition. Contamination risks, such as oxygen incorporation, are mitigated by using Schlenk-line techniques or glovebox environments .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation of this compound?

  • Methodological Answer : Single-crystal XRD is critical for resolving bond lengths and angles. Complementary techniques include Raman spectroscopy (to identify W-Br and W-O vibrational modes) and X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of tungsten. For amorphous phases, pair distribution function (PDF) analysis of synchrotron data provides local structural insights .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported thermal stability data for this compound across studies?

  • Methodological Answer : Divergences often arise from variations in sample purity, heating rates, or atmospheric conditions (e.g., trace moisture). Standardized thermogravimetric analysis (TGA) protocols under controlled environments (argon/vacuum) are recommended. Statistical meta-analysis of published datasets, coupled with reproducibility studies using shared reference samples, can resolve inconsistencies .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic configurations and reaction pathways. For dynamic behavior, ab initio molecular dynamics (AIMD) simulations under realistic temperature/pressure conditions are advised. Theoretical frameworks must align with experimental validation, such as comparing computed vs. observed UV-Vis absorption spectra .

Q. How do ligand-field effects influence the magnetic properties of this compound, and what experimental designs can isolate these effects?

  • Methodological Answer : Magnetic susceptibility measurements using SQUID magnetometry, combined with ligand-field theory (LFT) calculations, quantify spin-orbit coupling and crystal-field splitting. To isolate ligand contributions, comparative studies with analogous compounds (e.g., replacing Br⁻ with Cl⁻) under identical synthetic conditions are essential. Neutron diffraction can resolve spin densities inaccessible to XRD .

Q. What strategies address challenges in reproducing the catalytic activity of this compound in oxidation reactions?

  • Methodological Answer : Activity variations may stem from surface defects or solvent interactions. Controlled synthesis of nanocrystalline forms via solvothermal methods, followed by surface passivation (e.g., oleic acid capping), enhances reproducibility. In situ X-ray absorption spectroscopy (XAS) during catalysis can track active-site changes, while kinetic isotope effects (KIE) elucidate mechanistic pathways .

Methodological Best Practices

  • Data Validation : Cross-reference experimental results with theoretical models (e.g., DFT for bond lengths) to identify outliers. Use error-analysis frameworks, such as Monte Carlo simulations, to quantify uncertainty in crystallographic or spectroscopic data .
  • Interdisciplinary Integration : Combine synthetic chemistry with materials science (e.g., electron microscopy for morphology) and computational tools to build a holistic understanding of structure-property relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.